![molecular formula C13H17Cl3N2S B2758376 1-[(3-氯-1-苯并噻吩-2-基)甲基]哌嗪;二盐酸盐 CAS No. 2034749-29-4](/img/structure/B2758376.png)
1-[(3-氯-1-苯并噻吩-2-基)甲基]哌嗪;二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of piperazine, a class of organic compounds that show a wide range of biological and pharmaceutical activity . Piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride” is C13H15ClN2S . The molecular weight is 266.79 .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .科学研究应用
吗啡嗪酮用于治疗结核病的进展
吗啡嗪酮是一种与哌嗪-苯并噻嗪酮类化合物相关的化合物,目前正在进行结核病(TB)治疗的临床研究。这种化合物靶向癸二烯基磷酸核糖氧化酶 (DprE1),这对于结核分枝杆菌细胞壁合成至关重要。吗啡嗪酮的初步临床研究显示出了有希望的结果,这让人们对其发展为有效的结核病药物方案感到乐观 (Makarov & Mikušová, 2020)。
哌嗪的抗分枝杆菌活性及构效关系
哌嗪作为一种核心结构,在对抗结核分枝杆菌(包括多重耐药 (MDR) 和极端耐药 (XDR) 菌株)方面显示出巨大的潜力。基于哌嗪的化合物的构效关系 (SAR) 研究突出了它们在开发新的抗分枝杆菌剂中的重要性 (Girase et al., 2020)。
哌嗪衍生物的治疗应用
哌嗪衍生物表现出广泛的治疗用途,包括抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒和抗炎特性。哌嗪核的修饰显著影响这些分子的药用潜力,突出了它们在药物发现和设计中的重要性 (Rathi et al., 2016)。
哌嗪和吗啉在制药应用中的作用
对哌嗪和吗啉类似物的综述强调了它们广泛的制药应用。这些结构作为开发新药的关键支架,展示了哌嗪和吗啉在药物化学中的多功能性和重要性 (Mohammed et al., 2015)。
属性
IUPAC Name |
1-[(3-chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S.2ClH/c14-13-10-3-1-2-4-11(10)17-12(13)9-16-7-5-15-6-8-16;;/h1-4,15H,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZQBEZVDIBRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C3=CC=CC=C3S2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。